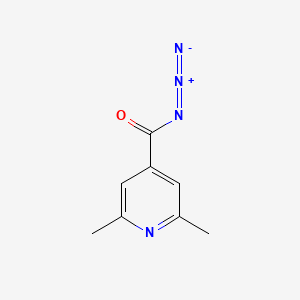

2,6-Dimethylisonicotinoyl azide

Description

Contextualization within Pyridine (B92270) Chemistry

The incorporation of the acyl azide (B81097) group onto a pyridine ring, as seen in 2,6-dimethylisonicotinoyl azide, introduces the influence of the heterocyclic aromatic system on the reactivity of the azide moiety. The pyridine ring is an electron-deficient system, which can affect the stability and reaction pathways of attached functional groups. The position of the acyl azide group on the pyridine ring is crucial; in the case of isonicotinoyl derivatives, it is located at the 4-position. The two methyl groups at the 2- and 6-positions of the pyridine ring in this compound also exert an electronic and steric influence on the molecule's reactivity.

Overview of Acyl Azide Reactivity Paradigms

The most prominent reaction of acyl azides is the Curtius rearrangement. This reaction proceeds through a concerted mechanism where the R-group migrates to the nitrogen atom as nitrogen gas is expelled, leading to the formation of an isocyanate (R-N=C=O). wikipedia.org The isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with water leads to a carbamic acid, which readily decarboxylates to yield a primary amine. Alcohols react with isocyanates to form carbamates, and amines react to form ureas. organic-chemistry.org This reactivity makes acyl azides key precursors for the synthesis of a wide array of nitrogen-containing compounds.

Structure

3D Structure

Properties

CAS No. |

63905-53-3 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

2,6-dimethylpyridine-4-carbonyl azide |

InChI |

InChI=1S/C8H8N4O/c1-5-3-7(4-6(2)10-5)8(13)11-12-9/h3-4H,1-2H3 |

InChI Key |

UGLDUZIFHBWJHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylisonicotinoyl Azide

Precursor Synthesis Strategies for 2,6-Dimethylisonicotinic Acid Derivatives

The accessibility of 2,6-dimethylisonicotinoyl azide (B81097) is fundamentally dependent on the efficient synthesis of its carboxylic acid precursor and its activated forms, such as the acyl chloride or anhydride (B1165640).

Synthesis of 2,6-Dimethylisonicotinic Acid

The principal route to 2,6-dimethylisonicotinic acid involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine. This transformation is typically achieved under acidic conditions. A documented method involves the treatment of 2,6-dimethyl-4-cyanopyridine with a strong acid like sulfuric acid. While specific patents describe this transformation, detailed reaction parameters from peer-reviewed literature are scarce. One cited method in a patent application involves heating 2,6-dimethyl-4-cyanopyridine with concentrated sulfuric acid. chemicalbook.com The reaction progress is monitored, and upon completion, the product is isolated by adjusting the pH of the reaction mixture to precipitate the carboxylic acid.

| Precursor | Reagents | Conditions | Product |

| 2,6-Dimethyl-4-cyanopyridine | Sulfuric Acid, Water | Heating | 2,6-Dimethylisonicotinic Acid |

This interactive data table is based on the general description of the hydrolysis of nitriles to carboxylic acids.

Synthesis of 2,6-Dimethylisonicotinoyl Chloride or Anhydride

To facilitate the subsequent introduction of the azide group, 2,6-dimethylisonicotinic acid is typically converted into a more reactive acylating agent, such as 2,6-dimethylisonicotinoyl chloride. This transformation is commonly achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.uklibretexts.org

A general procedure, adapted from the synthesis of the structurally similar isonicotinoyl chloride, involves the reaction of 2,6-dimethylisonicotinic acid with an excess of thionyl chloride, often in an inert solvent such as toluene. prepchem.comprepchem.comprepchem.comchemicalbook.com The reaction mixture is typically heated under reflux to ensure complete conversion. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride, which can often be used in the next step without further purification. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction. prepchem.com

The synthesis of 2,6-dimethylisonicotinic anhydride is less commonly described but can be conceptually achieved by the dehydration of the corresponding carboxylic acid or by reacting the acyl chloride with a carboxylate salt.

| Carboxylic Acid | Chlorinating Agent | Conditions | Product |

| 2,6-Dimethylisonicotinic Acid | Thionyl Chloride | Reflux, optional DMF catalyst | 2,6-Dimethylisonicotinoyl Chloride |

| 2,6-Dimethylisonicotinic Acid | Phosphorus Pentachloride | Typically neat or in an inert solvent | 2,6-Dimethylisonicotinoyl Chloride |

| 2,6-Dimethylisonicotinic Acid | Oxalyl Chloride | Inert solvent, often with catalytic DMF | 2,6-Dimethylisonicotinoyl Chloride |

This interactive data table summarizes common methods for the synthesis of acyl chlorides from carboxylic acids.

Azide Introduction Reactions

The introduction of the azide functionality onto the carbonyl group is the final and key step in the synthesis of 2,6-dimethylisonicotinoyl azide. This is typically accomplished through nucleophilic acyl substitution or by the use of specialized diazo-transfer reagents.

Nucleophilic Acyl Substitution with Azide Salts

The most direct method for the synthesis of acyl azides is the reaction of an activated carboxylic acid derivative, such as 2,6-dimethylisonicotinoyl chloride, with an azide salt, most commonly sodium azide (NaN₃). mdpi.com This reaction is a classic example of nucleophilic acyl substitution, where the azide anion acts as the nucleophile, displacing the chloride leaving group.

The reaction is typically carried out in an inert solvent, such as acetone (B3395972) or a biphasic system of water and an organic solvent. The reaction conditions are generally mild to avoid the thermal decomposition of the product. For instance, a solution of 2,6-dimethylisonicotinoyl chloride in a suitable solvent would be treated with an aqueous solution of sodium azide, often at reduced temperatures. The resulting this compound is then extracted into an organic solvent. It is crucial to handle acyl azides with care as they can be thermally unstable and potentially explosive.

Alternative Diazo-Transfer Reagent Applications

An increasingly popular and often safer alternative to the use of acyl chlorides and sodium azide is the one-pot conversion of carboxylic acids to acyl azides using diazo-transfer reagents. Diphenylphosphoryl azide (DPPA) is a prominent reagent for this transformation. nih.govenamine.nettcichemicals.comwikipedia.orgsigmaaldrich.comnih.gov

In this method, 2,6-dimethylisonicotinic acid is reacted directly with DPPA in the presence of a base, such as triethylamine (B128534) (Et₃N), in an inert solvent like N,N-dimethylformamide (DMF). The reaction proceeds through the in-situ formation of a mixed anhydride, which is then attacked by the azide ion generated from DPPA. This method often provides high yields and avoids the isolation of the potentially hazardous acyl chloride intermediate.

Another modern approach involves the use of a combination of reagents to achieve the one-pot conversion. For example, a mixture of trichloroacetonitrile, triphenylphosphine, and sodium azide has been shown to be effective in converting various carboxylic acids into their corresponding acyl azides in high yields under mild conditions. organic-chemistry.org This method could likely be applied to the synthesis of this compound.

| Starting Material | Reagent(s) | Key Features |

| 2,6-Dimethylisonicotinic Acid | Diphenylphosphoryl Azide (DPPA), Base (e.g., Et₃N) | One-pot procedure, avoids isolation of acyl chloride. nih.gov |

| 2,6-Dimethylisonicotinic Acid | Trichloroacetonitrile, Triphenylphosphine, Sodium Azide | Mild reaction conditions, high yields reported for various acids. organic-chemistry.org |

This interactive data table outlines alternative one-pot methods for the synthesis of acyl azides from carboxylic acids.

Reactivity and Reaction Mechanisms of 2,6 Dimethylisonicotinoyl Azide

Thermal and Photolytic Decomposition Pathways

The decomposition of acyl azides, such as 2,6-Dimethylisonicotinoyl azide (B81097), is typically induced by heat or light. This process is the cornerstone of the Curtius rearrangement and is presumed to proceed through the formation of a highly reactive intermediate.

The classical mechanism for the decomposition of acyl azides involves the loss of nitrogen gas (N₂) to form an acyl nitrene intermediate. egyankosh.ac.in Nitrenes are neutral, electron-deficient species with a monovalent nitrogen atom, making them highly reactive. wikipedia.org The formation of nitrenes can be achieved through both thermal and photolytic methods. egyankosh.ac.in Organic azides are common precursors for generating nitrene intermediates, which are involved in a wide array of chemical transformations. nih.gov

In the context of 2,6-Dimethylisonicotinoyl azide, the decomposition would theoretically yield the 2,6-Dimethylisonicotinoyl nitrene. This intermediate, however, is expected to be transient and readily undergo further reaction.

While the intermediacy of a nitrene is a common postulate, modern mechanistic studies of the Curtius rearrangement suggest that the thermal decomposition may be a concerted process. wikipedia.org In a concerted mechanism, the migration of the alkyl or aryl group occurs simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org This is supported by the general observation that the reaction proceeds with retention of configuration of the migrating group and the absence of byproducts that would typically arise from a free nitrene. wikipedia.orgnih.gov

Photochemical Curtius rearrangements, on the other hand, are more likely to involve a stepwise mechanism with a distinct nitrene intermediate. nih.gov Specific mechanistic investigations into whether the decomposition of this compound proceeds via a concerted or stepwise pathway under different conditions (thermal vs. photolytic) have not been reported.

Curtius Rearrangement Chemistry

The Curtius rearrangement is the principal reaction pathway for acyl azides, providing a synthetic route to isocyanates and their derivatives. wikipedia.orgnih.govpearson.comnumberanalytics.comorganic-chemistry.org

The hallmark of the Curtius rearrangement is the transformation of the acyl azide into an isocyanate. wikipedia.orgpearson.com In this case, this compound would rearrange to form 2,6-dimethylpyridine-4-yl isocyanate with the loss of nitrogen gas. This rearrangement is a key step that converts a carboxylic acid derivative into a versatile intermediate for further synthetic transformations.

Reaction Scheme: Curtius Rearrangement of this compound

| Reactant | Product | Byproduct |

| This compound | 2,6-dimethylpyridine-4-yl isocyanate | N₂ |

This table represents the theoretical transformation based on the general Curtius rearrangement. Specific yields and reaction conditions for this particular compound are not documented.

Isocyanates are valuable synthetic intermediates due to their reactivity with a wide range of nucleophiles.

A primary reaction of isocyanates is their reaction with alcohols to form carbamates (urethanes). pearson.com The addition of an alcohol to the isocyanate group of 2,6-dimethylpyridine-4-yl isocyanate would result in the corresponding carbamate. This reaction is of significant industrial and synthetic importance.

General Reaction for Carbamate Formation

| Reactants | Product |

| 2,6-dimethylpyridine-4-yl isocyanate + Alcohol (R'-OH) | 2,6-dimethylpyridine-4-yl-carbamate |

This table illustrates the expected reaction. The specific choice of alcohol and catalyst, as well as the resulting yields, would need to be determined experimentally.

Subsequent Reactions of the Isocyanate

Generation of Primary Amines via Hydrolysis

The generation of primary amines from this compound can be achieved through a process involving the Curtius rearrangement. libretexts.org This reaction sequence typically begins with an acyl azide, which upon heating, undergoes rearrangement to form an isocyanate with the loss of nitrogen gas. libretexts.orglibretexts.org This isocyanate is a key intermediate that can then be hydrolyzed to yield a primary amine and carbon dioxide. libretexts.org

Curtius Rearrangement: The acyl azide rearranges to an isocyanate.

Hydrolysis: The isocyanate reacts with water to form a carbamic acid, which is unstable and decomposes to the primary amine and carbon dioxide. libretexts.org

This method provides a route to synthesize primary amines from carboxylic acid derivatives, as the initial acyl azide is often prepared from the corresponding carboxylic acid. libretexts.org

Formation of Ureas and Related Compounds

This compound can serve as a precursor for the synthesis of ureas and related compounds. The key intermediate in this process is the isocyanate, formed through the Curtius rearrangement of the acyl azide. organic-chemistry.orgnih.gov This highly reactive isocyanate can then react with various nucleophiles to produce a range of urea (B33335) derivatives.

When the isocyanate intermediate reacts with a primary or secondary amine, it forms a substituted urea. organic-chemistry.orgnih.gov This reaction is a common and versatile method for the synthesis of both symmetrical and unsymmetrical ureas. The process involves the nucleophilic addition of the amine to the carbonyl group of the isocyanate.

Furthermore, the isocyanate intermediate can react with other nucleophiles:

Alcohols: Reaction with an alcohol yields a carbamate. organic-chemistry.org

Thiols: Reaction with a thiol produces a thiocarbamate. organic-chemistry.org

The synthesis of these compounds often proceeds as a one-pot reaction, where the acyl azide is generated and rearranged to the isocyanate in situ, followed by the addition of the desired nucleophile, circumventing the need to isolate the potentially hazardous isocyanate. organic-chemistry.org

1,3-Dipolar Cycloaddition Reactions

This compound can participate in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In these reactions, the azide functional group acts as a 1,3-dipole, reacting with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgijrpc.com

The Huisgen 1,3-dipolar cycloaddition, the uncatalyzed reaction between an azide and an alkyne, generally requires elevated temperatures and can lead to a mixture of regioisomers, specifically the 1,4- and 1,5-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction proceeds through a concerted pericyclic mechanism. organic-chemistry.org

The utility of this reaction is significantly enhanced through the use of metal catalysts, which can control the regioselectivity and accelerate the reaction rate under milder conditions. youtube.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction that provides exclusive formation of 1,4-disubstituted 1,2,3-triazoles. nih.govcapes.gov.br This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org

The CuAAC reaction between an organic azide, such as this compound, and a terminal alkyne leads specifically to the formation of the 1,4-regioisomeric 1,2,3-triazole. beilstein-journals.orgnih.gov This high regioselectivity is a key advantage over the uncatalyzed Huisgen cycloaddition. nih.gov The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. beilstein-journals.org Alternatively, copper(I) salts can be used directly. beilstein-journals.org

| Reactants | Catalyst System | Product | Key Features |

| This compound + Terminal Alkyne | Cu(I) | 1-(2,6-Dimethylisonicotinoyl)-4-substituted-1H-1,2,3-triazole | High regioselectivity (1,4-isomer only), mild conditions, high yields. beilstein-journals.orgnih.gov |

This reaction has broad applications in various fields, including medicinal chemistry and materials science, due to its reliability and the stability of the resulting triazole ring. rsc.org

The mechanism of the CuAAC reaction is more complex than the concerted pathway of the uncatalyzed cycloaddition. nih.gov It is generally accepted to proceed through a stepwise process involving copper acetylide intermediates. rsc.org While the precise mechanism can vary depending on the specific catalyst and reaction conditions, a general outline involves the following key steps:

Formation of a Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper(I) acetylide. nih.gov

Coordination of the Azide: The organic azide coordinates to the copper center.

Cycloaddition: A stepwise cycloaddition occurs, involving the formation of a six-membered copper-containing intermediate. organic-chemistry.org

Ring Contraction and Protonolysis: The intermediate undergoes ring contraction to a triazolyl-copper species, which is then protonated to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper catalyst. organic-chemistry.org

Recent studies, including DFT calculations, suggest the involvement of a dicopper species in the catalytic cycle, which may facilitate the reaction. nih.govscispace.com The reaction's efficiency is often enhanced by the use of ligands that stabilize the copper(I) oxidation state. nih.gov

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with Alkynes

In contrast to the CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgscilit.com This complementary regioselectivity makes RuAAC a valuable tool for the synthesis of triazoles that are not accessible through the copper-catalyzed route.

The RuAAC reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] complexes. nih.govresearchgate.net A significant advantage of RuAAC is its ability to react with both terminal and internal alkynes, leading to 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively. organic-chemistry.orgbohrium.com

| Reactants | Catalyst | Product | Key Features |

| This compound + Terminal Alkyne | [CpRuCl] complex | 1-(2,6-Dimethylisonicotinoyl)-5-substituted-1H-1,2,3-triazole | High regioselectivity (1,5-isomer), tolerates internal alkynes. organic-chemistry.orgbohrium.com |

| This compound + Internal Alkyne | [CpRuCl] complex | 1-(2,6-Dimethylisonicotinoyl)-4,5-disubstituted-1H-1,2,3-triazole | Forms fully substituted triazoles. organic-chemistry.orgnih.gov |

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.net This is followed by reductive elimination to yield the triazole product and regenerate the active catalyst. nih.gov DFT calculations support this mechanistic pathway and indicate that the reductive elimination step is often rate-determining. organic-chemistry.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cycloalkynes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cycloalkyne without the need for a metal catalyst. magtech.com.cnnih.gov The reaction is driven by the release of ring strain in the cycloalkyne. magtech.com.cn Acyl azides like this compound are expected to readily participate in SPAAC.

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn Various cycloalkynes have been developed to optimize the balance between stability and reactivity. Early examples like cyclooctyne (B158145) have been succeeded by more advanced reagents designed for faster kinetics and improved stability. magtech.com.cn The reaction's efficiency and high degree of selectivity make it a valuable tool, particularly in bioconjugation and materials science. nih.govrsc.org

Table 2: Representative Cycloalkynes Used in SPAAC

| Cycloalkyne | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Difluorinated Cyclooctyne | DIFO | Rapid reaction kinetics due to fluorine substitution. | magtech.com.cn |

| Biarylazacyclooctynone | BARAC | Exceptional reaction kinetics, suitable for in vivo imaging. | magtech.com.cn |

| 4-Dibenzocyclooctynol | DIBO | Rate enhancement through conformational effects of aromatic rings. | nih.gov |

Reactions with Activated Alkenes

While azide-alkyne cycloadditions are prevalent, the reaction between azides and alkenes provides an alternative route to nitrogen-containing heterocycles. rsc.orgrsc.org This pathway is particularly effective when the alkene is "activated" by electron-withdrawing groups or by being part of a strained ring system. rsc.org

The [3+2] cycloaddition of an azide with an alkene leads to the formation of a 1,2,3-triazoline (B1256620) ring system. rsc.orgrsc.org Unlike the highly stable triazole ring formed from alkynes, triazolines are often less stable and can serve as intermediates for further transformations. rsc.org The reaction of this compound with an electron-deficient alkene, such as one bearing a nitro or carbonyl group, would be expected to proceed via this pathway. researchgate.net The cycloaddition is initiated by the nucleophilic attack of the terminal nitrogen of the azide onto the electron-poor double bond of the activated alkene. rsc.org In some cases, the resulting triazoline can be isolated, while in others it may spontaneously lose dinitrogen to form an aziridine (B145994) or undergo rearrangement. rsc.org

For instance, reactions between organic azides and electron-rich alkenes, such as enamines, can also lead to stable triazolines. The regioselectivity of the cycloaddition is governed by the electronic properties of both the azide and the alkene. rsc.orgacs.org

Nucleophilic Reactivity of the Azide Group

The azide functional group, including the one present in this compound, can act as a nucleophile, particularly in reactions with strong electrophiles and carbocations. researchgate.netnih.gov

Organic azides react with strong Brønsted or Lewis acids. umich.edunih.gov Benzylic azides, for example, can undergo an acid-promoted rearrangement to form iminium ions. These cationic species can then act as 2-azabutadiene equivalents in hetero-Diels-Alder reactions with alkenes or alkynes to produce tetrahydroquinolines and dihydroquinolines, respectively. umich.eduumich.edu

Another key reaction demonstrating the nucleophilicity of azides is the intermolecular Schmidt reaction, which involves the addition of an azide to a carbocation. umich.edu This reaction results in the formation of an iminium ion, which can be a useful synthetic intermediate. umich.eduumich.edu It has also been shown that the azide ion can attack electrophilically activated azides, leading to the formation of transient hexazene intermediates which can then cyclize to form novel pentazole derivatives. nih.gov

Applications of 2,6 Dimethylisonicotinoyl Azide in Advanced Organic Synthesis

Precursor in Heterocycle Synthesis

The azide (B81097) functionality of 2,6-dimethylisonicotinoyl azide makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These ring systems are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. kit.edu

Triazole Scaffolds via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov In this reaction, this compound can react with a wide range of terminal alkynes to produce the corresponding triazole derivatives. raco.catnih.govresearchgate.net The reaction is known for its mild conditions, broad substrate scope, and high yields. nih.govyoutube.com The resulting triazole ring is a stable aromatic system. youtube.com

The general scheme for the CuAAC reaction involving an azide and a terminal alkyne is as follows:

An organic azide and a terminal alkyne are reacted in the presence of a copper(I) catalyst.

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.

The product is a 1,4-disubstituted 1,2,3-triazole.

This methodology has been widely adopted for the synthesis of a diverse array of triazole-containing compounds, including those with potential biological activity and applications in materials science. beilstein-journals.orgrsc.org

Other Nitrogen-Containing Heterocycles (e.g., Imidazoles, Tetrazoles)

Beyond triazoles, this compound can serve as a building block for other important nitrogen-containing heterocycles.

Imidazoles: While direct synthesis of imidazoles from this specific azide is less common, related synthetic strategies often involve the transformation of azides into amines, which can then participate in cyclization reactions to form imidazole (B134444) rings.

Tetrazoles: Tetrazoles are another class of heterocycles that can be synthesized from azides. nih.gov The [2+3] cycloaddition reaction between an azide and a nitrile is a common method for forming the tetrazole ring. nih.govnih.gov By selecting an appropriate nitrile-containing reaction partner, this compound can be utilized to generate tetrazole derivatives. The synthesis of 1,5-disubstituted tetrazoles is often achieved through the Ugi-azide reaction, where hydrazoic acid (often generated in situ) reacts with an isocyanide, an aldehyde or ketone, and an amine. mdpi.com Another method involves the reaction of amides with reagents like tetrachlorosilane (B154696) and sodium azide. nih.gov

As a “Masked Amine” Equivalent in Synthetic Routes

In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The azide group in this compound can function as a "masked amine." This means the azide can be carried through several synthetic steps and then, at the desired stage, be selectively reduced to a primary amine.

Common methods for the reduction of azides to amines include:

Staudinger Reaction: Reaction with a phosphine, such as triphenylphosphine, followed by hydrolysis.

Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) can also be effective.

This strategy allows for the introduction of a primary amine at a late stage in a synthetic sequence, providing a powerful tool for the construction of complex molecules where direct introduction of an amine would be problematic.

Reagent in Functional Material Development

The reactivity of the azide group, particularly its ability to form highly reactive nitrenes, makes this compound a useful reagent in the development of functional materials.

Polymer Functionalization and Cross-linking through Nitrene Chemistry

Upon thermal or photochemical activation, azides can extrude nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. mdpi.comnih.gov This nitrene can then undergo a variety of reactions, including insertion into C-H bonds and addition to C=C double bonds. nih.govresearchgate.net

This reactivity can be harnessed for:

Polymer Functionalization: By reacting this compound with a polymer, the nitrene generated can insert into the polymer backbone, thereby introducing the 2,6-dimethylisonicotinoyl moiety onto the polymer chain. This can be used to modify the surface properties of materials.

Polymer Cross-linking: If the azide is incorporated into a polymer chain, its subsequent activation to a nitrene can lead to intermolecular C-H insertion or other reactions, forming covalent bonds between polymer chains. mdpi.comnih.gov This cross-linking process can significantly improve the mechanical and thermal properties of the polymer. nih.govscilit.com The degree of cross-linking can often be controlled by the amount of azide used and the reaction conditions. researchgate.net

| Application | Description | Key Intermediate |

| Polymer Functionalization | Introduction of the 2,6-dimethylisonicotinoyl group onto a polymer chain. | Nitrene |

| Polymer Cross-linking | Formation of covalent bonds between polymer chains to enhance material properties. | Nitrene |

Utility in Bioconjugation and Chemical Biology Research (Focus on Synthetic Strategy)

Bioconjugation, the covalent linking of two biomolecules, is a fundamental tool in chemical biology for studying and manipulating biological systems. sci-hub.senih.gov The azide group is a key player in bioorthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native biochemical processes. nih.gov

This compound can be used as a reagent to introduce a bioorthogonal handle onto a molecule of interest. This molecule can then be "clicked" onto a biomolecule that has been functionalized with a complementary alkyne group. The CuAAC reaction is widely used for this purpose due to its high specificity and efficiency in aqueous environments. nih.govku.edu

A typical synthetic strategy involves:

Synthesis of a probe molecule: this compound is attached to a small molecule probe, such as a fluorophore or a drug.

Functionalization of a biomolecule: A target biomolecule (e.g., a protein or a nucleic acid) is modified to introduce a terminal alkyne. ku.edu This can be achieved through various methods, including genetic engineering or the use of alkyne-containing metabolic labels. nih.gov

Bioconjugation: The azide-containing probe and the alkyne-functionalized biomolecule are reacted together under biocompatible conditions using a copper catalyst to form a stable triazole linkage. nih.gov

This approach allows for the site-specific labeling of biomolecules, enabling a wide range of applications, from imaging and tracking to the development of targeted therapeutics. nih.gov

Incorporating Pyridine-Azide Tags into Biomolecules

The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The incorporation of an azide moiety onto a biomolecule allows for its selective modification through reactions like the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively). sigmaaldrich.comacs.orgnih.gov The this compound could serve as a versatile reagent for introducing a pyridine-azide tag onto biomolecules such as proteins, peptides, or nucleic acids.

The acyl azide functionality of this compound allows for its reaction with primary amines on biomolecules, forming a stable amide bond. This conjugation would effectively label the biomolecule with a pyridine-azide tag. The sterically hindered nature of the 2,6-dimethylpyridine (B142122) core, a derivative of 2,6-lutidine, can influence the reactivity and properties of the resulting conjugate. chemicalbook.com This steric hindrance can render the pyridine (B92270) nitrogen weakly nucleophilic, which can be advantageous in preventing unwanted side reactions within a complex biological environment. chemicalbook.com

Once the pyridine-azide tag is attached, the azide group becomes available for a variety of bioorthogonal reactions. For instance, it can be used in "click chemistry" to attach probes for imaging or affinity purification. researchgate.net The table below summarizes key bioorthogonal reactions involving azides.

| Reaction | Reactant | Key Features | Typical Application |

| Staudinger Ligation | Phosphine | Forms a stable amide bond; traceless variants exist. acs.orgnih.gov | Protein and cell surface labeling. nih.gov |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High reaction rate and regioselectivity; requires a copper catalyst. acs.orgnih.gov | In vitro labeling of biomolecules. sigmaaldrich.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) | Copper-free, suitable for live-cell imaging; kinetics depend on cyclooctyne structure. wikipedia.orgsigmaaldrich.com | Live-cell imaging and in vivo labeling. researchgate.net |

| Sulfo-Click Chemistry | Thioacid | Forms an amide bond; emerging bioconjugation strategy. nih.gov | Peptide and biomolecule conjugation. nih.gov |

The pyridine moiety itself can also serve as a useful tag. Its aromatic nature and potential for coordination with metal ions could be exploited for specific applications. For example, pyridine-containing ligands can be used to accelerate copper-catalyzed click reactions. rsc.org

Developing Research Probes for Biological Systems

The structure of this compound also lends itself to the development of research probes for studying biological systems. The azide group can act as a reactive handle to attach the probe to a target molecule, while the pyridine ring can be modified to incorporate reporter groups, such as fluorophores.

Azide-based fluorescent probes are valuable tools for detecting and imaging specific molecules within cells. nih.govscilit.com For instance, the reduction of an azide to an amine by hydrogen sulfide (B99878) (H₂S) can be coupled to a change in fluorescence, enabling the detection of this important signaling molecule. nih.gov While not directly a fluorescent molecule itself, the 2,6-dimethylisonicotinoyl moiety could be part of a larger probe system.

Pyridine-based fluorophores have been developed for various sensing applications. mdpi.com The electronic properties of the pyridine ring can be tuned by substituents, influencing the absorption and emission spectra of the molecule. mdpi.com It is conceivable that a fluorescent dye could be attached to the pyridine ring of this compound, creating a bifunctional probe. The azide would allow for covalent attachment to a target of interest, and the fluorescent pyridine moiety would enable its visualization and tracking within a biological system.

Furthermore, lanthanide metals, known for their unique photophysical properties, can be chelated by pyridine-containing ligands to create powerful luminescent probes for biological imaging. rsc.org The 2,6-dimethylpyridine core of the title compound could potentially be part of a chelating scaffold for a lanthanide ion, with the azide group serving to anchor the entire probe to a specific biological target.

The development of such probes would involve a modular synthetic approach, where the 2,6-dimethylisonicotinic acid precursor is first modified with a reporter group before being converted to the final acyl azide. The reactivity of the azide would then be harnessed for targeted labeling in a biological context.

Characterization Techniques for 2,6 Dimethylisonicotinoyl Azide and Its Derivatives

Spectroscopic Analysis in Research Contexts

Spectroscopic analysis is fundamental in the research-based study of 2,6-dimethylisonicotinoyl azide (B81097), enabling researchers to confirm its synthesis, probe its electronic structure, and monitor its transformation in chemical reactions.

Infrared (IR) spectroscopy is a primary tool for the identification of the acyl azide functional group. The azide moiety (–N₃) possesses a characteristic and strong antisymmetric stretching vibration (νₐₛ) that appears in a relatively uncongested region of the IR spectrum. This absorption is a definitive marker for the presence of the azide.

For acyl azides, this intense band is typically observed in the range of 2100-2200 cm⁻¹. For instance, related aromatic azides like 4-azidobenzoic acid and dextran (B179266) azide exhibit this characteristic peak at 2107 cm⁻¹ and 2129 cm⁻¹, respectively researchgate.net. The IR spectrum of 2,6-dimethylisonicotinoyl azide is expected to show a similar strong absorption, confirming the successful conversion of the corresponding carboxylic acid or acyl chloride to the azide. Other significant bands would include C=O stretching for the carbonyl group (typically ~1700 cm⁻¹), C=C and C=N stretching vibrations for the pyridine (B92270) ring, and C-H stretching and bending for the methyl and aromatic protons.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibration Type |

| Azide (R-CO-N₃) | 2100 - 2200 | Antisymmetric Stretch (νₐₛ) |

| Carbonyl (C=O) | 1680 - 1720 | Stretch (ν) |

| Pyridine Ring | 1400 - 1600 | C=C and C=N Stretch (ν) |

| Methyl (CH₃) | 2850 - 3000 | Stretch (ν) |

NMR spectroscopy provides comprehensive structural detail by probing the magnetic environments of the hydrogen, carbon, and nitrogen nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be simple and diagnostic. It would feature two primary signals:

A singlet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two equivalent protons at the C3 and C5 positions of the pyridine ring.

A singlet in the aliphatic region (typically δ 2.4-2.6 ppm) corresponding to the six equivalent protons of the two methyl groups at the C2 and C6 positions.

For comparison, the related compound 2,6-lutidine (2,6-dimethylpyridine) shows signals for its C3/C5 protons at ~7.0 ppm and its methyl protons at ~2.5 ppm researchgate.netchemicalbook.com. The electron-withdrawing isonicotinoyl azide group at the C4 position would likely shift the C3/C5 proton signal further downfield.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the symmetric this compound, the following signals are anticipated:

The carbonyl carbon (C=O) signal, expected to be significantly downfield (>165 ppm).

Three signals for the pyridine ring carbons: one for the substituted C2/C6 carbons, one for the C3/C5 carbons, and one for the C4 carbon attached to the carbonyl group. Based on data for 2,6-lutidine, the C2/C6 carbons appear around 157 ppm, C3/C5 around 120 ppm, and C4 around 137 ppm chemicalbook.comnih.gov. The C4-substituent in the target molecule will alter these values.

A single signal for the two equivalent methyl carbons, typically in the range of δ 20-25 ppm.

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for directly probing the azide functional group. The three nitrogen atoms of an organic azide are electronically distinct and resonate at different chemical shifts nih.gov. In ¹⁵N-labeled azides, these distinct resonances can be observed, and their chemical shifts provide insight into the electronic structure of the azide moiety nih.govnih.gov. For this compound, one would expect to see signals corresponding to the pyridine nitrogen and the three separate nitrogens of the azide group, providing unambiguous confirmation of the structure.

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |

| ¹H | Pyridine H3, H5 | ~7.0 - 8.0 |

| ¹H | Methyl (2x CH₃) | ~2.4 - 2.6 |

| ¹³C | Carbonyl (C=O) | >165 |

| ¹³C | Pyridine C2, C6 | ~155 - 160 |

| ¹³C | Pyridine C4 | ~140 - 150 |

| ¹³C | Pyridine C3, C5 | ~120 - 125 |

| ¹³C | Methyl (2x CH₃) | ~20 - 25 |

| ¹⁵N | Azide (Nα, Nβ, Nγ) | Distinct signals for each N atom |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₈H₈N₄O).

The primary fragmentation pathway for aryl and acyl azides under electron impact is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da rsc.org. This would result in the formation of a nitrene intermediate, which can be observed as a prominent [M-28]⁺ peak in the mass spectrum. This characteristic loss is a key diagnostic feature for identifying acyl azides. The technique is also invaluable for monitoring the progress of reactions involving the azide, such as its conversion to isocyanates or amides, by tracking the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion.

Predicted Mass Spectrometry Data for C₈H₈N₄O nih.gov

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 177.07709 |

| [M+Na]⁺ | 199.05903 |

| [M+K]⁺ | 215.03297 |

| [M-H]⁻ | 175.06253 |

| Monoisotopic Mass | 176.06981 Da |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic acyl azides like this compound, the spectrum is expected to be dominated by intense absorptions corresponding to π → π* transitions within the conjugated system of the pyridine ring and the carbonyl group.

Studies on benzoyl azide and its derivatives show that these compounds exhibit multiple intense π → π* transitions in the UV region nih.gov. For example, benzoyl azide has its first major absorption at 251 nm nih.gov. Similarly, 4-azidobenzoic acid shows a UV absorption maximum at 274 nm researchgate.net. The electronic spectrum of this compound is expected to show similar characteristics, with absorption bands in the UV range that are influenced by the specific electronic nature of the 2,6-dimethylpyridine (B142122) ring system. The position and intensity of these bands are sensitive to solvent polarity, though the shifts are often minimal for these types of transitions nih.gov.

Computational and Theoretical Studies on 2,6 Dimethylisonicotinoyl Azide

Electronic Structure and Bonding Analysis

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of aromatic acyl azides like 2,6-dimethylisonicotinoyl azide (B81097). While specific data for this compound is not extensively available in public literature, analysis of related molecules such as isonicotinoyl azide and benzoyl azide allows for a robust extrapolation of its key electronic features.

The azide group (-N₃) is characterized by a linear or near-linear arrangement of the three nitrogen atoms, with the central nitrogen atom typically bearing a partial positive charge and the terminal nitrogen atoms carrying partial negative charges. This charge distribution is a key determinant of the azide's reactivity. The bonding within the azide moiety is best described by resonance structures, which depict a delocalized π-system across the three nitrogen atoms.

The electronic landscape of 2,6-dimethylisonicotinoyl azide is further influenced by the pyridine (B92270) ring and the two methyl groups. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group affects the electron density on the acyl portion of the molecule. Conversely, the methyl groups, being weakly electron-donating, can subtly modulate the electronic properties of the aromatic ring.

Table 1: Calculated Hirshfeld Charges on the Azide Moiety of a Model Aromatic Acyl Azide

| Atom | Calculated Hirshfeld Charge (a.u.) |

| N (alpha to C) | -0.15 |

| N (central) | +0.30 |

| N (terminal) | -0.15 |

| Note: Data is illustrative and based on general findings for aromatic acyl azides. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, two primary reaction pathways are of significant interest: the Curtius rearrangement and cycloaddition reactions.

Transition State Analysis for Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org Computational studies on various acyl azides have been instrumental in clarifying the mechanism of this important reaction. researchgate.net

The central question addressed by computational analysis is whether the reaction proceeds through a concerted mechanism (synchronous bond breaking and migration) or a stepwise mechanism involving a discrete acyl nitrene intermediate. nih.govresearchgate.net For most thermal Curtius rearrangements of aromatic acyl azides, theoretical calculations support a concerted, albeit often asynchronous, mechanism. researchgate.net This means that while the departure of the nitrogen molecule and the migration of the aryl group are part of a single transition state, they may not occur to the same extent simultaneously.

Transition state analysis using methods like DFT can pinpoint the geometry of the transition state and its associated activation energy. For aromatic azides, the transition state is characterized by an elongated N-N₂ bond and the migrating aryl group positioned between the carbonyl carbon and the terminal nitrogen. The calculated activation barriers for the thermal Curtius rearrangement of aromatic azides are typically in the range of 25-35 kcal/mol. researchgate.net

Table 2: Representative Calculated Activation Energies for the Curtius Rearrangement of Aromatic Azides

| Aromatic Acyl Azide | Computational Method | Activation Energy (kcal/mol) |

| Benzoyl Azide | DFT (B3LYP) | ~28 |

| Cinnamoyl Azide | DFT (B3LYP) | ~34.3 researchgate.net |

| Note: This data is for analogous compounds and serves as a reference. |

Energy Profiles for Cycloaddition Reactions

The azide group can also participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazole and triazoline rings, respectively. Computational studies can predict the feasibility and regioselectivity of these reactions by calculating the energy profiles of the possible reaction pathways.

The energy profile for a cycloaddition reaction maps the energy of the system as the reactants approach, pass through a transition state, and form the product. The height of the energy barrier (activation energy) determines the reaction rate. For azide cycloadditions, DFT calculations are commonly used to locate the transition state structures and determine the activation energies for different regioisomeric products. These calculations often show that the formation of one regioisomer is kinetically favored over the other due to a lower activation barrier.

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. Frontier Molecular Orbital (FMO) theory is a key concept used in this context. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the azide and the reacting partner can predict the feasibility and outcome of a reaction.

For instance, in cycloaddition reactions, the interaction between the HOMO of the azide and the LUMO of the dipolarophile (or vice versa) is crucial. The smaller the HOMO-LUMO gap between the reacting species, the more favorable the reaction. The coefficients of the atomic orbitals in the FMOs can also be used to predict the regioselectivity of the cycloaddition.

Spectroscopic Property Simulations (e.g., Vibrational Frequencies)

Computational methods can simulate various spectroscopic properties of molecules, including vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined.

For this compound, a simulated vibrational spectrum would be expected to show characteristic peaks for the azide group, the carbonyl group, and the substituted pyridine ring. The asymmetric stretch of the azide group is a particularly strong and characteristic absorption in the infrared spectrum, typically appearing in the range of 2100-2160 cm⁻¹. The carbonyl stretching frequency would be expected around 1680-1700 cm⁻¹.

Comparing simulated spectra with experimental data can help in the assignment of spectral bands and provide confidence in the calculated molecular structure. While no specific simulated spectrum for this compound is available, studies on related molecules like isoniazid (B1672263) (isonicotinic acid hydrazide) have demonstrated the utility of DFT in accurately predicting vibrational spectra of pyridine derivatives. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Pyridine Ring | Ring Stretching | 1400 - 1600 |

| Methyl (C-H) | Bending | 1375 - 1450 |

| Note: These are general ranges and would be refined by specific calculations. |

Derivatives and Analogues of 2,6 Dimethylisonicotinoyl Azide: Synthetic Strategies and Research Potential

Synthesis of Substituted 2,6-Dimethylisonicotinoyl Azides

The synthesis of substituted 2,6-dimethylisonicotinoyl azides originates from the corresponding substituted 2,6-dimethylisonicotinic acids. The foundational precursor, 2,6-dimethylisonicotinic acid, can be synthesized through various methods, including the oxidation of 2,6-lutidine. orgsyn.org One common route involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine. chemicalbook.com

Introducing substituents onto the pyridine (B92270) ring or the methyl groups of 2,6-dimethylisonicotinic acid is a key strategy for creating analogues. General methods for pyridine functionalization can be employed. For instance, electrophilic aromatic substitution on the pyridine ring is challenging but can be achieved under specific conditions, often requiring activation of the ring. Alternatively, functionalization can be achieved through lithiation of the methyl groups followed by reaction with an electrophile.

Once the desired substituted 2,6-dimethylisonicotinic acid is obtained, it can be converted to the corresponding acyl azide (B81097). This transformation is typically achieved through one of several reliable methods. A common approach involves the reaction of the carboxylic acid with an azide source, such as sodium azide, in the presence of an activating agent. Another widely used method is the one-pot conversion using diphenylphosphoryl azide (DPPA). nih.govnih.gov

Table 1: General Methods for the Synthesis of Acyl Azides from Carboxylic Acids

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| From Acyl Chlorides | Acyl chloride, Sodium azide | Aprotic solvent (e.g., acetone (B3395972), THF), Room temperature | Acyl chloride is typically prepared from the carboxylic acid using thionyl chloride or oxalyl chloride. |

| From Carboxylic Acids (One-pot) | Carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (B128534) | Inert solvent (e.g., toluene, THF), Heat | A mild and efficient method that avoids the isolation of the acyl chloride. nih.gov |

| From Carboxylic Acids (with activating agent) | Carboxylic acid, Sodium azide, Activating agent (e.g., trichloroacetonitrile/triphenylphosphine) | Room temperature | Allows for the conversion of carboxylic acids to acyl azides under mild conditions. |

Synthesis of Related Pyridine Acyl Azides

The synthesis of pyridine acyl azides, in general, follows the well-established protocols for converting carboxylic acids to acyl azides. The electronic nature of the pyridine ring can influence the choice of reagents and reaction conditions. For instance, the synthesis of acyl azides from various pyridinecarboxylic acids is a key step in the preparation of bioactive molecules. nih.gov

A frequently employed method involves the treatment of a pyridinecarboxylic acid with diphenylphosphoryl azide (DPPA) and a base like triethylamine in an inert solvent. nih.gov This one-pot procedure is valued for its mildness and tolerance of a wide range of functional groups. nih.govnih.gov

Comparative Reactivity Studies of Analogues

The reactivity of 2,6-dimethylisonicotinoyl azide and its analogues is dominated by the chemistry of the acyl azide functional group, most notably the Curtius rearrangement. nih.govnih.govwikipedia.org This thermal or photochemical decomposition of the acyl azide leads to the formation of an isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate is a highly versatile intermediate that can be trapped by various nucleophiles. nih.govorganic-chemistry.org

The rate and efficiency of the Curtius rearrangement can be influenced by the electronic properties of the substituents on the pyridine ring. Electron-donating groups are expected to facilitate the rearrangement by stabilizing the electron-deficient transition state of the migrating pyridine ring. Conversely, electron-withdrawing groups would likely retard the reaction.

While direct, quantitative comparative studies on a series of substituted 2,6-dimethylisonicotinoyl azides are not extensively documented in readily available literature, the principles of physical organic chemistry provide a predictive framework. The basicity of the pyridine nitrogen can also play a role, as it may be protonated or interact with Lewis acids, thereby affecting the electronic nature of the ring and the migratory aptitude of the pyridyl group. mdpi.com

Table 2: Predicted Influence of Substituents on the Curtius Rearrangement of Substituted 2,6-Dimethylisonicotinoyl Azides

| Substituent Position | Substituent Type | Predicted Effect on Rearrangement Rate | Rationale |

|---|---|---|---|

| 3,5-positions | Electron-donating (e.g., -OCH₃, -NH₂) | Increase | Stabilizes the electron-deficient transition state during aryl migration. |

| 3,5-positions | Electron-withdrawing (e.g., -NO₂, -CN) | Decrease | Destabilizes the electron-deficient transition state. |

The reactivity of the resulting isocyanate is also a critical aspect. The electrophilicity of the isocyanate carbon is subject to the electronic influence of the substituted 2,6-dimethylpyridyl group, which in turn dictates its reactivity towards nucleophiles such as alcohols, amines, and water.

Development of Novel Reagents from this compound Scaffolds

The primary utility of this compound and its analogues in developing novel reagents lies in the synthetic versatility of the isocyanate intermediate formed via the Curtius rearrangement. nih.govorganic-chemistry.org This isocyanate serves as a powerful building block for a variety of functional groups and molecular scaffolds.

Synthesis of Amines and Amine Derivatives: Trapping the isocyanate with water leads to the formation of an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine. organic-chemistry.org This provides a route to substituted 4-amino-2,6-dimethylpyridines, which are valuable intermediates in medicinal chemistry and materials science. The use of alcohols or amines as nucleophiles affords carbamates and ureas, respectively. nih.govnih.gov These derivatives are of significant interest in drug discovery. nih.gov

Access to Heterocyclic Systems: The isocyanate intermediate can participate in intramolecular cyclization reactions to construct novel heterocyclic systems. For example, if a suitable nucleophilic group is present on a substituent, it can trap the isocyanate to form a fused ring system.

Precursors for Bioactive Molecules: The ability to generate a diverse range of derivatives makes these scaffolds promising for the synthesis of new biologically active compounds. The 2,6-dimethylpyridine (B142122) moiety itself is a structural feature in some bioactive compounds. nih.gov

The development of novel reagents from these scaffolds is an active area of research, with the potential to yield new catalysts, ligands for metal complexes, and probes for chemical biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,6-Dimethylisonicotinoyl azide, and how is its structural characterization performed?

- Methodological Answer : Synthesis typically involves introducing azide groups to a pre-functionalized 2,6-dimethylisonicotinic acid scaffold via nucleophilic substitution or diazotization. Structural validation combines nuclear magnetic resonance (NMR) for methyl group and azide proton identification, infrared (IR) spectroscopy for the azide stretch (~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory environments?

- Methodological Answer : Due to potential instability of azides, storage under inert gas (e.g., argon) at –20°C is recommended. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to mitigate inhalation risks. Decomposition products (e.g., nitrogen oxides) require neutralization with alkaline solutions .

Q. Which analytical techniques are optimal for assessing the purity and stability of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution resolves degradation products. Thermogravimetric analysis (TGA) monitors thermal stability, while dynamic light scattering (DLS) detects aggregation in solution. Elemental analysis validates stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. How do electron-donating methyl groups on the isonicotinoyl ring influence the reactivity of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC)?

- Methodological Answer : Methyl substituents enhance electron density at the azide moiety, reducing reaction rates with electron-deficient cyclooctynes like dibenzoazacyclooctyne (DIBAC). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 1.5–2× slower rate compared to unsubstituted phenyl azides. Density functional theory (DFT) calculations correlate this with decreased LUMO energy at the azide group .

Q. Can this compound serve as a precursor for targeted alpha-particle therapy, and what radiolabeling strategies are viable?

- Methodological Answer : Astatine-211 (²¹¹At) radiolabeling via electrophilic substitution has been explored for analogous azides (e.g., 2,6-diisopropylphenyl azide). Optimization involves chelator-free methods using SnCl₂ reduction, achieving radiochemical yields >85%. In vivo murine models show tumor uptake at 5–8% ID/g, warranting further pharmacokinetic studies .

Q. What computational models elucidate the electronic structure and vibrational modes of this compound?

- Methodological Answer : Hybrid DFT (B3LYP/6-311++G**) simulations predict bond angles and charge distribution, validated by X-ray crystallography (e.g., FeIII-azide adducts). Resonance Raman spectroscopy identifies ν(N₃) modes at 2045 cm⁻¹, with methyl groups inducing a 10 cm⁻¹ redshift compared to unsubstituted analogs .

Q. How does this compound perform in Staudinger reactions compared to electron-deficient aryl azides like 2,6-dichlorophenyl azide?

- Methodological Answer : Kinetic studies show this compound reacts 3× slower with triarylphosphines due to reduced electrophilicity. However, aza-ylide intermediates exhibit enhanced stability in aqueous media (t₁/₂ >24 hrs at pH 7.4), enabling bioconjugation applications in live-cell imaging .

Q. What strategies mitigate competing side reactions during Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.